3-Iodo-2-naphthoic acid
Overview
Description
3-Iodo-2-naphthoic acid is an organic compound with the molecular formula C₁₁H₇IO₂ It is a derivative of naphthoic acid, where an iodine atom is substituted at the third position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-naphthoic acid typically involves the iodination of 2-naphthoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the naphthalene ring in the presence of an oxidizing agent such as nitric acid or sulfuric acid. The reaction conditions often require controlled temperatures and specific solvent systems to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-2-naphthoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed: The major products depend on the type of reaction. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while substitution reactions yield various substituted naphthoic acids .
Scientific Research Applications
3-Iodo-2-naphthoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Iodo-2-naphthoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodine atom plays a crucial role in enhancing the compound’s reactivity and binding affinity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
- 2-Iodo-1-naphthoic acid
- 3-Bromo-2-naphthoic acid
- 3-Chloro-2-naphthoic acid
Comparison: 3-Iodo-2-naphthoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and increased reactivity compared to its bromine and chlorine analogs. This uniqueness makes it particularly valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
3-iodonaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7IO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBGUIUMPUTEMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466658 | |
Record name | 3-iodo-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63212-42-0 | |
Record name | 3-iodo-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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